Quinine hydrochloride dihydrate

Description

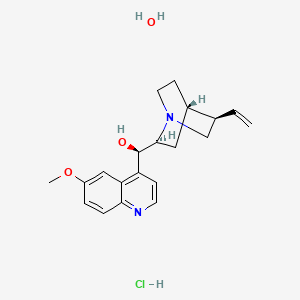

The exact mass of the compound Cinchonan-9-ol, 6'-methoxy-, hydrochloride, hydrate (1::1) is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >59.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;1H2/t13-,14-,19-,20+;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVZDMWHXVXUBY-HZQSTTLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>59.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320919 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6119-47-7, 96304-72-2 | |

| Record name | Quinine hydrochloride dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6119-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, hydrochloride, hydrate (1:?:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96304-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinchonan-9-ol, 6'-methoxy-, monohydrochloride, dihydrate, (8α,9R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Quinine Hydrochloride Dihydrate from Quinine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of quinine (B1679958) hydrochloride dihydrate from quinine sulfate (B86663). The process involves a two-step reaction sequence: the conversion of quinine sulfate to quinine free base, followed by the reaction of the free base with hydrochloric acid to yield the desired hydrochloride salt. This document details the experimental protocols, presents key quantitative data in a structured format, and outlines the analytical methods for assessing the purity of the final product. Visual representations of the chemical pathway and experimental workflows are provided to facilitate a clear understanding of the synthesis process.

Introduction

Quinine, an alkaloid derived from the bark of the Cinchona tree, is a crucial pharmaceutical compound, primarily known for its antimalarial properties. For pharmaceutical applications, quinine is often used in its salt forms to enhance its solubility and stability. Quinine sulfate is a common starting material, but for certain formulations, the hydrochloride salt is preferred. This guide focuses on the laboratory-scale synthesis of quinine hydrochloride dihydrate from quinine sulfate, a process of significant interest to researchers and professionals in drug development and pharmaceutical sciences.

Chemical Reaction Pathway

The synthesis proceeds in two main stages. First, quinine sulfate is treated with a base, typically sodium hydroxide (B78521), to precipitate the quinine free base. In the second step, the isolated quinine base is reacted with hydrochloric acid to form quinine hydrochloride, which then crystallizes as the dihydrate form.

Figure 1: Chemical reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are based on methodologies described in various patents and scientific literature.[1][2][3][4]

Step 1: Preparation of Quinine Free Base from Quinine Sulfate

Materials:

-

Quinine sulfate dihydrate

-

Deionized water

-

1 M Hydrochloric acid

-

5% (w/v) Sodium hydroxide solution

Procedure:

-

Dissolution: Prepare a suspension of quinine sulfate dihydrate in deionized water. The mass ratio of quinine sulfate to water can range from 1:30 to 1:50.[1][2][4]

-

Acidification: Adjust the pH of the suspension to 4-5 with 1 M hydrochloric acid to facilitate the dissolution of quinine sulfate.[1][2][4]

-

Heating: Heat the solution to 60-70°C with stirring.[1][2][4]

-

Basification: Slowly add 5% sodium hydroxide solution to the heated solution while stirring, raising the pH to 9-10. This will precipitate the quinine free base.[1][2][4]

-

Stirring: Continue stirring the mixture for at least 1 hour at 60-70°C.[1][2][4]

-

Cooling and Filtration: Cool the mixture to room temperature and collect the precipitated quinine base by filtration.

-

Washing: Wash the precipitate with deionized water until the pH of the filtrate is neutral (pH 7-7.5).[2]

-

Drying: Dry the quinine base in an oven at 60-70°C for 3-4 hours.[2]

Step 2: Synthesis of this compound

Materials:

-

Quinine free base (from Step 1)

-

Ethanol

-

Hydrochloric acid (or hydrogen chloride gas)

-

Ethyl acetate (B1210297) or acetone (B3395972) (for recrystallization)

Procedure:

-

Dissolution: Dissolve the dried quinine base in an alcohol, such as ethanol. The amount of alcohol should be 4 to 10 times the mass of the quinine base.[3]

-

Acidification: To the alcoholic solution of quinine, add a molar equivalent of hydrochloric acid with stirring. Alternatively, hydrogen chloride gas can be bubbled through the solution.[3]

-

Crystallization: Concentrate the solution until solids begin to separate out. Then, add an insoluble solvent like ethyl acetate or acetone (6 to 10 times the initial mass of quinine base) and heat under reflux to dissolve the solids.[3]

-

Isolation: Allow the solution to cool to room temperature to induce crystallization of quinine hydrochloride.

-

Filtration and Drying: Collect the crystals by filtration and dry them to obtain this compound.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the cited literature.

Table 1: Reaction Parameters for Quinine Base Preparation

| Parameter | Value | Reference |

| Quinine Sulfate:Water Ratio | 1:30 to 1:50 (w/w) | [1][2][4] |

| pH for Dissolution | 4-5 | [1][2][4] |

| Reaction Temperature | 60-70 °C | [1][2][4] |

| pH for Precipitation | 9-10 | [1][2][4] |

| Stirring Time | ≥ 1 hour | [1][2][4] |

| Drying Temperature | 60-70 °C | [2] |

| Drying Time | 3-4 hours | [2] |

Table 2: Reaction Parameters for Quinine Hydrochloride Synthesis

| Parameter | Value | Reference |

| Quinine Base:Alcohol Ratio | 1:4 to 1:10 (w/w) | [3] |

| Quinine Base:Insoluble Solvent Ratio | 1:6 to 1:10 (w/w) | [3] |

Table 3: Product Specifications and Yield

| Parameter | Value | Reference |

| Theoretical Yield | Can reach or approach theoretical yield | [3] |

| Calculated Yield (based on quinine) | 110-115% | [3][4] |

| Purity (dried basis) | ≥ 98.5% | [1] |

| Loss on Drying | ≤ 10.0% | [1] |

| Residue on Ignition | ≤ 0.10% | [1] |

| pH (1% solution) | 6.0-7.0 | [1] |

Note on Yield: The reported yield of 110-115% is calculated based on the initial mass of quinine base and likely accounts for the mass of hydrochloric acid and water of hydration in the final product.[3][4]

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of the synthesis and analysis processes.

Figure 2: Experimental workflow for the synthesis of this compound.

Figure 3: Analytical workflow for the quality control of synthesized this compound.

Analytical Methods for Quality Control

To ensure the purity and identity of the synthesized this compound, a series of analytical tests should be performed.

Titration Assay

A potentiometric titration with perchloric acid is a standard method for determining the purity of quinine hydrochloride.[1] The sample, previously dried, is dissolved in a mixture of acetic anhydride (B1165640) and acetic acid and titrated with 0.1 M perchloric acid. The endpoint is determined potentiometrically. According to official monographs, the dried substance should contain not less than 98.5% of C₂₀H₂₄N₂O₂·HCl.[1]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of quinine hydrochloride and for quantifying any related impurities, such as dihydroquinine.[5][6] A typical method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.[5] Detection is commonly performed using a UV detector.

Spectroscopic Analysis

-

UV-Visible Spectroscopy: Quinine exhibits characteristic UV absorbance maxima that can be used for identification and quantification.

-

Fluorescence Spectroscopy: Quinine is known for its strong fluorescence, which provides a highly sensitive method for its detection and quantification.[7]

Physical and Chemical Purity Tests

Several other tests are essential for characterizing the final product:

-

Loss on Drying: This test determines the amount of water and volatile matter in the sample. For the dihydrate, this is a critical parameter.

-

Residue on Ignition: This test measures the amount of inorganic impurities.

-

pH: The pH of a 1% aqueous solution should be between 6.0 and 7.0.[1]

-

Sulfate and Barium Tests: These tests are performed to ensure the complete removal of the starting material (quinine sulfate) and any potential side products.[1]

Conclusion

The synthesis of this compound from quinine sulfate is a straightforward and efficient process that can be readily implemented in a laboratory setting. By following the detailed protocols and employing the analytical methods outlined in this guide, researchers and drug development professionals can produce and characterize high-purity this compound for further pharmaceutical development and research applications. The provided quantitative data and visual workflows serve as a valuable resource for optimizing and understanding this important chemical transformation.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. Separation of Quinine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. CN101948468B - Preparation method of quinine hydrochloride - Google Patents [patents.google.com]

- 4. CN101948468A - Preparation method of quinine hydrochloride - Google Patents [patents.google.com]

- 5. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]

- 6. Quinine Sulfate and Impurity Analysis with HPLC - AppNote [mtc-usa.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Quinine Hydrochloride Dihydrate in Malaria Parasites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinine (B1679958), a cornerstone of antimalarial therapy for centuries, continues to be a vital tool in the fight against Plasmodium falciparum, the deadliest species of malaria parasite. This technical guide provides a comprehensive examination of the core mechanism of action of quinine hydrochloride dihydrate. The primary mode of action is the disruption of heme detoxification within the parasite's acidic food vacuole. Quinine accumulates in this organelle and interferes with the biocrystallization of toxic heme into inert hemozoin, leading to an accumulation of free heme and subsequent parasite death. This guide delves into the quantitative aspects of this inhibition, explores potential secondary mechanisms of action, and discusses the molecular basis of quinine resistance. Detailed experimental protocols for key assays and visualizations of the relevant biochemical pathways are provided to support further research and drug development efforts.

Core Mechanism of Action: Inhibition of Hemozoin Biocrystallization

The intraerythrocytic stages of the malaria parasite digest large quantities of host hemoglobin within an acidic food vacuole to obtain essential amino acids. This process releases substantial amounts of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble, crystalline pigment called hemozoin. Quinine's primary antimalarial activity is centered on the disruption of this critical detoxification pathway.[1][2][3]

As a weak base, quinine accumulates to high concentrations within the acidic environment of the parasite's food vacuole.[4] Here, it is thought to bind to heme monomers and cap the growing faces of the hemozoin crystal, thereby inhibiting further polymerization.[1][3] This leads to the accumulation of toxic free heme, which is believed to cause parasite death through several mechanisms, including the generation of reactive oxygen species, lipid peroxidation, and damage to cellular membranes and proteins.[5]

While effective, studies have shown that quinine is a less potent inhibitor of hemozoin formation compared to chloroquine (B1663885). The inhibitory concentration (IC50) for β-hematin (synthetic hemozoin) formation by quinine has been observed to increase with longer incubation times, suggesting that quinine primarily acts by decreasing the rate of hemozoin formation rather than completely blocking it.[1]

Signaling Pathway of Heme Detoxification and Quinine Inhibition

The following diagram illustrates the process of hemoglobin digestion, heme release, hemozoin formation, and the inhibitory action of quinine.

Potential Secondary Mechanisms of Action

While inhibition of hemozoin formation is the most widely accepted mechanism, other potential targets and effects of quinine have been reported, which may contribute to its overall antimalarial activity.

Inhibition of Purine (B94841) Nucleoside Phosphorylase (PNP)

Plasmodium falciparum is a purine auxotroph, meaning it cannot synthesize purines de novo and relies on salvaging them from the host. Purine nucleoside phosphorylase (PfPNP) is a key enzyme in this salvage pathway. Recent studies using cellular thermal shift assays have identified PfPNP as a binding target for quinine.[6] It is proposed that quinine binds to the active site of PfPNP, inhibiting its function and thereby disrupting the parasite's ability to synthesize nucleic acids, which is essential for its replication.[6]

Inhibition of Nucleic Acid and Protein Synthesis

Some in vitro studies have indicated that quinine can inhibit the synthesis of nucleic acids and proteins in P. falciparum. However, quantitative data detailing the specific enzymes inhibited or the precise concentrations at which these effects become significant are limited. The effect on nucleic acid synthesis could be a downstream consequence of PfPNP inhibition.

Inhibition of Glycolysis

The malaria parasite has a high rate of glycolysis to meet its energy demands. There is some evidence to suggest that quinine may inhibit glycolysis, although this effect is considered to be less significant than its impact on hemozoin formation.[7][8] Molecular docking studies have explored the potential for quinoline-based drugs to bind to glycolytic enzymes like lactate (B86563) dehydrogenase, but the inhibitory concentrations are generally high.[7][8]

Mechanisms of Quinine Resistance

Quinine resistance in P. falciparum is a complex, multifactorial trait involving polymorphisms in several genes, primarily those encoding transporter proteins located on the parasite's food vacuole membrane.

-

P. falciparum chloroquine resistance transporter (pfcrt) : Mutations in the pfcrt gene, particularly the K76T mutation, are the primary determinant of chloroquine resistance and have also been associated with reduced susceptibility to quinine.[9][10][11] The mutant PfCRT protein is thought to efflux quinine from the food vacuole, reducing its concentration at the site of action.[11]

-

P. falciparum multidrug resistance protein 1 (pfmdr1) : Polymorphisms and changes in the copy number of the pfmdr1 gene have been linked to altered susceptibility to quinine and other antimalarials.[2][12][13] The PfMDR1 protein is also located on the food vacuole membrane and is believed to modulate the transport of various drugs, including quinine.[2][4]

-

P. falciparum Na+/H+ exchanger (pfnhe-1) : Polymorphisms in the pfnhe-1 gene, a putative ion transporter on the parasite's plasma membrane, have been associated with quinine resistance.[14][15][16][17] It is hypothesized that PfNHE-1 may contribute to maintaining the parasite's intracellular pH, which could indirectly affect quinine accumulation and activity.[14][17]

Logical Relationship in Quinine Resistance

The interplay between these resistance markers is complex and can vary between different parasite strains. The following diagram illustrates the key proteins involved in quinine resistance.

Quantitative Data

The following tables summarize the in vitro activity of this compound against various strains of P. falciparum and its inhibitory effect on hemozoin formation.

Table 1: In Vitro Antiplasmodial Activity of Quinine (IC50 Values)

| P. falciparum Strain | Chloroquine Susceptibility | Quinine IC50 (nM) | Reference(s) |

| 3D7 | Sensitive | 80 - 155 | [2][18] |

| D6 | Sensitive | 70 | [2] |

| HB3 | Sensitive | ~10 | [9] |

| Dd2 | Resistant | 90 - 200 | [2][9][18] |

| K1 | Resistant | 155 | [18] |

| W2 | Resistant | 4500 (as 4.5 µM) | [2] |

| Indian Field Isolates | Mixed | Significantly higher than reference strains | [19] |

Table 2: Inhibition of β-Hematin (Hemozoin) Formation by Quinine

| Assay Condition | Quinine IC50 | Reference(s) |

| Spectrophotometric assay | Inhibition observed, but less potent than chloroquine | [1][5] |

| Time-dependent assay | IC50 increases with longer incubation times | [1] |

Note: Specific IC50 values for direct hemozoin inhibition by quinine are not consistently reported in the literature, with many studies noting its weaker activity compared to other quinolines.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay measures the proliferation of P. falciparum in vitro by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I.

Workflow Diagram:

Detailed Methodology:

-

Preparation of Drug Plates:

-

Prepare serial dilutions of this compound in complete culture medium in a 96-well microtiter plate. Include drug-free wells as negative controls and wells with a known antimalarial as a positive control.

-

-

Parasite Culture Preparation:

-

Use a synchronized culture of P. falciparum at the ring stage with a parasitemia of ~0.5% and a hematocrit of ~1.5%.

-

-

Incubation:

-

Lysis and Staining:

-

After incubation, lyse the red blood cells by a freeze-thaw cycle.

-

Prepare a SYBR Green I lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing a 1:10,000 dilution of SYBR Green I stock.[20][23]

-

Add the lysis buffer to each well and mix.

-

Incubate the plates in the dark at room temperature for at least one hour.[20]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[11][20]

-

Plot the fluorescence intensity against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Hemozoin (β-Hematin) Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the formation of β-hematin from a heme solution under conditions that mimic the parasite's food vacuole.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of hemin (B1673052) chloride in dimethyl sulfoxide (B87167) (DMSO).

-

Prepare a high-concentration acetate (B1210297) buffer (e.g., 4.5 M, pH 4.5).

-

Prepare stock solutions of this compound.

-

-

Assay Procedure:

-

In a microtiter plate, add the acetate buffer, the test compound (quinine) at various concentrations, and finally the hemin solution.

-

Incubate the plate at a constant temperature (e.g., 60°C) for a defined period (e.g., 1-8 hours) with shaking to promote β-hematin formation.[1]

-

-

Quantification of β-Hematin:

-

After incubation, centrifuge the plate to pellet the insoluble β-hematin.

-

Carefully remove the supernatant containing unreacted heme.

-

Wash the pellet multiple times with DMSO to remove any remaining unreacted heme.[24][25]

-

Dissolve the final β-hematin pellet in a known volume of NaOH or a solution containing a detergent like SDS.[24][25]

-

Measure the absorbance of the dissolved β-hematin at a specific wavelength (e.g., 400 nm) using a spectrophotometer.[24][25]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of β-hematin formation at each quinine concentration relative to a drug-free control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration.

-

Conclusion

The primary mechanism of action of this compound against Plasmodium falciparum is the inhibition of hemozoin biocrystallization in the parasite's food vacuole, leading to the accumulation of toxic free heme. While other potential mechanisms, such as the inhibition of PfPNP, may contribute to its antimalarial effect, they are generally considered secondary. The emergence of quinine resistance is a complex phenomenon involving mutations in transporter proteins like PfCRT, PfMDR1, and potentially PfNHE-1, which reduce the drug's accumulation at its site of action. A thorough understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is crucial for monitoring drug resistance, optimizing current treatment strategies, and guiding the development of novel antimalarial agents. This technical guide provides a foundational resource for researchers dedicated to these efforts.

References

- 1. Quinoline antimalarials decrease the rate of beta-hematin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. Quinolines block every step of malaria heme crystal growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Binding of Quinoline-Based Inhibitors to Plasmodium falciparum Lactate Dehydrogenase: A Molecular Docking Study [scirp.org]

- 8. Binding of Quinoline-Based Inhibitors to Plasmodium falciparum Lactate Dehydrogenase: A Molecular Docking Study - Open Journal of Biophysics - SCIRP [scirp.org]

- 9. Plasmodium falciparum quinine resistance is multifactorial and includes a role for the drug/metabolite transporters PfCRT and DMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular basis of the functional conflict between chloroquine and peptide transport in the Malaria parasite chloroquine resistance transporter PfCRT - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Mechanistic basis for multidrug resistance and collateral drug sensitivity conferred to the malaria parasite by polymorphisms in PfMDR1 and PfCRT | PLOS Biology [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. P. falciparum Na+ / H+ Exchanger (PfNHE) Function and Quinine Resistance (QNR) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinine Treatment Selects the pfnhe–1 ms4760–1 Polymorphism in Malian Patients with Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinine treatment selects the pfnhe-1 ms4760-1 polymorphism in Malian patients with Falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Plasmodium falciparum Na+/H+ Exchanger (pfnhe-1) Genetic Polymorphism in Indian Ocean Malaria-Endemic Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. iddo.org [iddo.org]

- 21. researchgate.net [researchgate.net]

- 22. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Spectrophotometric determination of de novo hemozoin/beta-hematin formation in an in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pure.johnshopkins.edu [pure.johnshopkins.edu]

An In-Depth Technical Guide to the Physicochemical Properties of Quinine Hydrochloride Dihydrate for Drug Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine (B1679958), a natural alkaloid extracted from the bark of the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries.[1][2] Its hydrochloride dihydrate salt form is often utilized in pharmaceutical formulations due to its solubility and stability characteristics.[2][3] This technical guide provides a comprehensive overview of the essential physicochemical properties of quinine hydrochloride dihydrate, crucial for the successful formulation of safe, effective, and stable dosage forms. Understanding these properties is paramount for researchers, scientists, and drug development professionals to navigate the complexities of formulation design, predict in vivo performance, and ensure product quality.

This document details key parameters such as solubility, melting point, pKa, polymorphism, and stability. It also provides standardized experimental protocols for their determination and discusses their impact on formulation strategies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the foundation of rational drug formulation.[] These properties influence the drug's bioavailability, manufacturability, and stability.[5]

General Properties

This compound is a white to off-white crystalline powder or appears as fine, silky needles, often in clusters.[2][6] It is characterized by a very bitter taste.[7]

| Property | Value | References |

| Molecular Formula | C₂₀H₂₄N₂O₂ · HCl · 2H₂O | [2][8][9] |

| Molecular Weight | 396.91 g/mol | [2][8][9] |

| Appearance | White or almost white, colorless, fine, silky needles, often in clusters. | [2][6] |

| Taste | Very bitter | [7] |

| Optical Rotation | [α]²⁰D = -245° to -258° | [2] |

Solubility

The solubility of an API is a critical factor influencing its dissolution rate and subsequent absorption. This compound exhibits varying solubility in different solvents, which is a key consideration for choosing appropriate solvent systems during manufacturing and for predicting its behavior in the gastrointestinal tract.

| Solvent | Solubility | References |

| Water | Soluble, 62.5 g/L | [8] |

| Ethanol (96%) | Freely soluble | [7] |

| Chloroform | Freely soluble | [7] |

| Methanol | Very soluble | [7] |

| Diethyl ether | Practically insoluble | [7] |

The pH of the medium significantly impacts the solubility of ionizable drugs like quinine. The pH of a 1% w/v solution of quinine hydrochloride in freshly boiled and cooled water is between 6.0 and 7.0.[7]

Melting Point

The melting point is a crucial indicator of a compound's purity and can influence manufacturing processes such as milling and compression. The reported melting point for this compound varies, with some sources indicating decomposition at the melting point.

| Melting Point Range | References |

| ~115 °C (with decomposition) | [10] |

| 115-116 °C (decomposition) | [6] |

| 160 °C | [2] |

These variations may be attributed to different analytical conditions or the presence of different polymorphic forms.

Dissociation Constant (pKa)

Quinine is a dibasic compound. The pKa values determine the extent of ionization at different physiological pH values, which in turn affects its solubility, absorption, and distribution.

| pKa Value | Functional Group | References |

| pKa₁ | Not specified | |

| pKa₂ | Not specified |

Note: Specific pKa values for the dihydrate hydrochloride salt were not explicitly found in the search results. The pKa of the quinine base is widely reported.

Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same drug can exhibit different physicochemical properties, including solubility, melting point, and stability, which can significantly impact the drug's bioavailability and the stability of the final product.[5][11][12]

While extensive research exists on the polymorphic forms of quinine sulfate (B86663), there is a notable lack of specific studies on the polymorphism of this compound.[11][13] One study mentions the crystal structure of this compound as belonging to the triclinic space group P1, but a comprehensive investigation into its potential polymorphic forms is not available.[14] Given the known polymorphic nature of the sulfate salt, it is crucial for formulators to be aware of the potential for polymorphism in the hydrochloride dihydrate salt and to conduct appropriate screening studies during pre-formulation.

Stability

The stability of an API is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life.[15] this compound is known to be light-sensitive and can degrade upon exposure to a humid atmosphere, especially at higher temperatures.[16]

Solid-State Stability: The product is chemically stable under standard ambient conditions (room temperature).[16] However, it should be protected from light.

Solution Stability: The stability of quinine hydrochloride in various intravenous solutions has been studied, indicating good stability under specific conditions.

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[15]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of the physicochemical properties of an API.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration using a filter that does not adsorb the drug.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Replicates: Perform the experiment in triplicate to ensure the reliability of the results.

Melting Point Determination (USP <741> Class Ia)

The melting range of a substance is a key physical property for its identification and purity assessment.

Methodology:

-

Apparatus: Use a suitable melting range apparatus consisting of a heated block and a means to observe the sample, such as a magnifying lens and a light source. The apparatus should be calibrated using appropriate reference standards.

-

Sample Preparation: Finely powder the dry this compound. Load the powder into a capillary tube to a height of 2.5-3.5 mm.

-

Heating: Heat the block to a temperature about 10 °C below the expected melting point. Insert the capillary tube.

-

Ramp Rate: Heat the sample at a rate of 1 ± 0.5 °C per minute.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). The range between these two temperatures is the melting range.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constants of ionizable compounds.

Methodology:

-

Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration Setup: Use a calibrated pH meter with a suitable electrode. Place the drug solution in a beaker with a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve or by calculating the pH at the half-equivalence points.

Polymorphism Investigation (X-ray Powder Diffraction - XRPD)

XRPD is a powerful technique for identifying and characterizing different crystalline forms of a solid material.[17][18]

Methodology:

-

Sample Preparation: Gently grind a small amount of the this compound powder to ensure a random orientation of the crystals. Pack the powder into a sample holder.

-

Instrumentation: Use a powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).

-

Data Acquisition: Scan the sample over a defined range of 2θ angles (e.g., 2° to 40°) at a specified scan rate.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a unique fingerprint for a specific crystalline form. Different polymorphs will produce distinct XRPD patterns.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the drug and its degradation products over time.

Methodology:

-

Chromatographic System:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A mixture of a buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). The composition may be isocratic or a gradient.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where quinine and its potential degradation products have significant absorbance.

-

-

Forced Degradation Studies: Subject solutions of this compound to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products.

-

Method Validation: Validate the HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main drug peak from all degradation product peaks.

Visualization of Key Processes

Visual representations of complex biological pathways and experimental workflows can significantly enhance understanding.

Antimalarial Mechanism of Action

Quinine's primary antimalarial action involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[19][20][21]

Caption: Quinine's antimalarial mechanism of action.

Pre-formulation Study Workflow

A systematic pre-formulation study is essential for the successful development of a drug product.[][22][23][24][25]

Caption: A typical workflow for pre-formulation studies.

Conclusion

The physicochemical properties of this compound are multifaceted and intricately linked to its performance as a pharmaceutical active ingredient. A comprehensive understanding and characterization of its solubility, melting behavior, pKa, potential for polymorphism, and stability are non-negotiable for the development of robust and effective drug formulations. This guide provides a foundational framework for researchers and formulation scientists, emphasizing the importance of standardized experimental protocols and a systematic approach to pre-formulation studies. While significant data exists, further investigation into the polymorphic landscape of this compound is warranted to mitigate potential risks during drug development and ensure consistent product quality.

References

- 1. Quinine Hydrochloride 6119-47-7 | TCI AMERICA [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 6119-47-7: this compound [cymitquimica.com]

- 5. jocpr.com [jocpr.com]

- 6. This compound | 6119-47-7 [chemicalbook.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. キニーネ 塩酸塩 二水和物 tested according to Ph. Eur. | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | C20H29ClN2O4 | CID 16211283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. midlandsci.com [midlandsci.com]

- 11. WO2009085828A2 - Quinine sulfate polymorphs, processes of preparing, compositions and uses thereof - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. Identification, Characterization and Evaluation of Crystal Forms of Quinine Sulphate [scirp.org]

- 14. rsc.org [rsc.org]

- 15. Determination of quinacrine dihydrochloride dihydrate stability and characterization of its degradants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. particle.dk [particle.dk]

- 18. Identification of Polymorphic Forms of Active Pharmaceutical Ingredient in Low-Concentration Dry Powder Formulations by Synchrotron X-Ray Powder Diffraction | springermedizin.de [springermedizin.de]

- 19. Quinine - Wikipedia [en.wikipedia.org]

- 20. go.drugbank.com [go.drugbank.com]

- 21. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 22. researchgate.net [researchgate.net]

- 23. afoep.at [afoep.at]

- 24. Preformulation/pharmaceutical preformulation | PPTX [slideshare.net]

- 25. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

An In-Depth Technical Guide to the Solubility of Quinine Hydrochloride Dihydrate in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of quinine (B1679958) hydrochloride dihydrate in a range of organic solvents. The information is intended to assist researchers, scientists, and professionals in the pharmaceutical industry in formulation development, analytical method design, and other research applications where understanding the solubility characteristics of this active pharmaceutical ingredient is critical.

Introduction

Quinine hydrochloride dihydrate, a salt of the naturally occurring cinchona alkaloid, is a well-established antimalarial agent. Its physicochemical properties, particularly its solubility in various solvent systems, are fundamental to its processing, formulation, and bioavailability. This guide summarizes available quantitative solubility data, details experimental protocols for solubility determination, and provides visualizations to aid in understanding the experimental workflow.

Quantitative Solubility Data

The solubility of this compound in different organic solvents is a key parameter for its handling and formulation. The following tables present a summary of available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of Quinine Hydrochloride and its Dihydrate Form

| Solvent | Form | Solubility | Temperature (°C) | Source |

| Water | Dihydrate | 62.5 g/L | 20 | |

| Ethanol | Hydrochloride | 1 g/mL | Not Specified | [1] |

| Chloroform | Hydrochloride | 1 g/mL | Not Specified | [1] |

| Glycerol | Hydrochloride | 1 g/7mL | Not Specified | [1] |

| Chloroform:Ethanol (2:1) | Hydrochloride | 1 g/7mL | Not Specified | [2] |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Description | Source |

| Water | Soluble | [3] |

| Ethanol | Soluble, Very Soluble (99.5%) | [3][4] |

| Methanol | Soluble | [3] |

| Chloroform | Soluble, Freely Soluble (dried form) | [3][4] |

| Diethyl Ether | Practically Insoluble | [4] |

| Acetic Acid (100%) | Freely Soluble | [4] |

| Acetic Anhydride | Freely Soluble | [4] |

Note: The distinction between the anhydrous and dihydrate forms is not always specified in the literature. The data for the "Hydrochloride" form may not account for the water of hydration.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The most common and reliable method for determining the thermodynamic solubility of a solid in a liquid is the Saturation Shake-Flask Method .

Principle of the Saturation Shake-Flask Method

This method involves creating a saturated solution of the solute (this compound) in the solvent of interest by allowing an excess of the solid to equilibrate with the solvent at a controlled temperature. Once equilibrium is reached, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is determined using a suitable analytical technique.

Detailed Experimental Workflow

The following is a detailed, step-by-step protocol for determining the solubility of this compound in an organic solvent.

Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvent(s) (analytical grade or higher)

-

Vials or flasks with airtight seals (e.g., screw-cap vials)

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC system)

Procedure:

-

Preparation:

-

Accurately weigh an excess amount of this compound and add it to a vial. An excess is necessary to ensure that a saturated solution is formed, and undissolved solid remains at equilibrium.

-

Pipette a known volume of the desired organic solvent into the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. The time required can vary depending on the compound and solvent, but 24 to 72 hours is a common range. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is crucial to prevent artificially high solubility readings.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated analytical method.

-

UV-Vis Spectrophotometry: Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. Construct a calibration curve from the standards to determine the concentration of the sample.

-

High-Performance Liquid Chromatography (HPLC): Inject the solutions into an HPLC system equipped with a suitable column and detector (e.g., UV detector). Quantify the concentration based on the peak area compared to a calibration curve generated from the standards.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the saturation shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in various organic solvents. The presented data and experimental protocols are intended to be a valuable resource for scientists and researchers in the pharmaceutical field. It is important to note that solubility can be influenced by various factors, including the specific crystalline form of the compound, the purity of both the solute and the solvent, and the precise experimental conditions. Therefore, for critical applications, it is recommended to experimentally determine the solubility under the specific conditions of interest.

References

Crystal Structure Analysis of Quinine Hydrochloride Dihydrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of quinine (B1679958) hydrochloride dihydrate (C₂₀H₂₄N₂O₂·HCl·2H₂O), a significant compound in pharmaceutical sciences. The document details the crystallographic data, experimental protocols for its determination, and an exploration of the intricate network of intermolecular forces that govern its solid-state architecture.

Introduction

Quinine, a natural alkaloid derived from the bark of the cinchona tree, has been a cornerstone in the treatment of malaria for centuries.[1] Its hydrochloride dihydrate salt is a common pharmaceutical formulation, and understanding its three-dimensional structure at the atomic level is paramount for comprehending its physicochemical properties, stability, and bioavailability. This guide summarizes the key findings from the single-crystal X-ray diffraction analysis of quinine hydrochloride dihydrate, offering valuable insights for researchers in crystallography, medicinal chemistry, and pharmaceutical development.

The crystal structure reveals a complex arrangement of protonated quinine cations, chloride anions, and water molecules, held together by an extensive network of hydrogen bonds and other non-covalent interactions. The protonation of the aliphatic amine group in the quinuclidine (B89598) ring system is a key feature of the structure.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P1 with two formula units (Z = 2) in the unit cell. The crystallographic data and refinement details are summarized in the table below.

| Table 1: Crystal Data and Structure Refinement for this compound | |

| Empirical Formula | C₂₀H₂₉ClN₂O₄ |

| Formula Weight | 396.91 g/mol |

| Temperature | 100 K |

| Wavelength | 1.54178 Å (CuKα) |

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | a = [Data not available in search results] Åb = [Data not available in search results] Åc = [Data not available in search results] Åα = [Data not available in search results] °β = [Data not available in search results] °γ = [Data not available in search results] ° |

| Volume | [Data not available in search results] ų |

| Z | 2 |

| Density (calculated) | [Data not available in search results] g/cm³ |

| Absorption Coefficient | [Data not available in search results] mm⁻¹ |

| F(000) | [Data not available in search results] |

| Crystal Size | [Data not available in search results] mm |

| Theta range for data collection | [Data not available in search results] ° |

| Index ranges | [Data not available in search results] |

| Reflections collected | [Data not available in search results] |

| Independent reflections | [Data not available in search results] [R(int) = value] |

| Completeness to theta | [Data not available in search results] % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | [Data not available in search results] |

| Goodness-of-fit on F² | [Data not available in search results] |

| Final R indices [I>2sigma(I)] | R1 = [Data not available in search results]wR2 = [Data not available in search results] |

| R indices (all data) | R1 = [Data not available in search results]wR2 = [Data not available in search results] |

| Largest diff. peak and hole | [Data not available in search results] e.Å⁻³ |

Note: Detailed unit cell dimensions, bond lengths, and angles are typically available in the full Crystallographic Information File (CIF), which can be obtained from the Cambridge Crystallographic Data Centre (CCDC).

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental steps.

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent system, such as ethanol-water mixtures. The process requires careful control of temperature and evaporation rate to yield high-quality crystals.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The data for this compound was collected on a Bruker X8 Prospector diffractometer equipped with a CuKα IμS microsource and a PHOTON II CMOS detector at a temperature of 100 K, controlled with an Oxford cryosystem. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares procedures. The software packages used for the structure solution and refinement of this compound include APEX3 for data integration, and the OLEX2 software package with the SHELXT structure solution program and the SHELXL refinement package.

Structural Analysis

The crystal structure of this compound is characterized by a complex three-dimensional network of intermolecular interactions.

Molecular Conformation

The quinine molecule adopts a specific conformation in the crystalline state. The aliphatic amine of the quinuclidine ring is protonated, forming a quinuclidinium cation. This protonation is crucial for the formation of strong hydrogen bonds with the chloride anion and water molecules.

Hydrogen Bonding Network

An extensive and intricate network of hydrogen bonds is the primary stabilizing force in the crystal lattice. Key hydrogen bonding interactions include:

-

N-H···Cl: Strong hydrogen bonds are formed between the protonated quinuclidine nitrogen and the chloride anions.

-

O-H···Cl: The hydroxyl group of the quinine molecule and the water molecules act as hydrogen bond donors to the chloride anions.

-

O-H···O: Hydrogen bonds are also observed between the water molecules and the hydroxyl group of the quinine molecule.

These interactions create a robust framework that links all the components of the crystal structure together.

| Table 2: Selected Hydrogen Bond Geometries | ||||

| D-H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° |

| [Data not available in search results] |

Note: The specific geometries of the hydrogen bonds would be available in the full CIF file.

Other Intermolecular Interactions

In addition to hydrogen bonding, other non-covalent interactions, such as van der Waals forces and potential weak C-H···O and C-H···π interactions, contribute to the overall stability of the crystal packing.

Visualizations

The following diagrams illustrate the experimental workflow and the key interactions within the crystal structure.

References

Quinine hydrochloride dihydrate molecular weight and formula

An In-depth Technical Guide to Quinine (B1679958) Hydrochloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and mechanism of action of quinine hydrochloride dihydrate. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Physicochemical Properties

This compound is a salt of quinine, an alkaloid derived from the bark of the Cinchona tree.[1] It presents as a white or almost white, crystalline powder or as fine, colorless, silky needles.[1][2]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | References |

| Molecular Formula | C₂₀H₂₄N₂O₂·HCl·2H₂O | [1][3] |

| Molecular Weight | 396.91 g/mol | [1][4] |

| CAS Number | 6119-47-7 | [1][5][6] |

| Appearance | White or almost white crystalline powder or fine, colorless needles | [1][2] |

Table 2: Physicochemical Data

| Parameter | Value | Conditions/Notes | References |

| Melting Point | 115-160 °C | Some sources indicate decomposition | [1][2][4][5] |

| Solubility | Water: 62.5 g/L | Soluble in ethanol, chloroform, and methanol | [2][4] |

| pH | 6.0 - 7.0 | 10 g/L aqueous solution at 20°C | [4][7] |

| Optical Rotation | -245° to -258° | [α]20/D | [1] |

| Storage | 2-30°C | Keep in a dark place, inert atmosphere | [4][5] |

Mechanism of Action: Antimalarial Activity

Quinine is a well-established antimalarial agent, particularly effective against the parasite Plasmodium falciparum.[8] Its primary mechanism involves the disruption of the parasite's detoxification process in the host's red blood cells. The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an insoluble, non-toxic crystal called hemozoin. Quinine interferes with this process by binding to hemozoin, which inhibits further polymerization.[8] The accumulation of free heme leads to oxidative stress and the death of the parasite.[8]

Caption: Mechanism of Quinine's Antimalarial Action.

Experimental Protocols

Assay by Nonaqueous Titration

This protocol determines the purity of this compound.

Principle: The basic nitrogen atoms of the quinine molecule are titrated with a strong acid (perchloric acid) in a non-aqueous solvent system (acetic acid and acetic anhydride). This method is suitable for the quantification of weak bases.

Reagents and Equipment:

-

This compound sample

-

Acetic anhydride (B1165640)

-

Glacial acetic acid

-

0.1 N Perchloric acid in glacial acetic acid (standardized)

-

Mercuric acetate (B1210297) solution (TS)[9]

-

Malachite green indicator[9] or potentiometric endpoint detection system[7]

-

Analytical balance

-

Microburet

-

Stirrer

-

Accurately weigh approximately 150-400 mg of the previously dried this compound sample.

-

Dissolve the sample in a mixture of acetic anhydride and glacial acetic acid. A typical solvent mixture is 7:3 acetic anhydride to acetic acid, warmed gently to facilitate dissolution.[7]

-

Allow the solution to cool to room temperature.

-

If using a visual indicator, add 2 drops of malachite green TS.[9] The solution will appear green.

-

Add 5.5 ml of mercuric acetate TS. This is to remove the hydrochloride ion which would otherwise interfere with the titration endpoint.[9]

-

Titrate the solution with standardized 0.1 N perchloric acid from a microburet until the endpoint is reached.

-

Perform a blank determination using the same quantities of reagents but without the sample.

-

Subtract the volume of titrant used for the blank from the volume used for the sample.

Calculation: Each mL of 0.1 N perchloric acid is equivalent to 18.04 mg of C₂₀H₂₄N₂O₂·HCl.[9]

Purity (%) = ( (V_sample - V_blank) * N_perchloric_acid * 18.04 ) / ( Weight_sample_mg ) * 100

Where:

-

V_sample = Volume of perchloric acid for the sample (mL)

-

V_blank = Volume of perchloric acid for the blank (mL)

-

N_perchloric_acid = Normality of the perchloric acid solution

Qualitative Identification Tests

These tests confirm the identity of the substance as Quinine Hydrochloride.[7]

-

Fluorescence Test: Dissolve a small amount of the sample in water and add a drop of dilute sulfuric acid. A distinct blue fluorescence is produced.

-

Thalleioquin Test: To 5 mL of a 1 in 1000 solution of the sample, add 1-2 drops of bromine TS followed by 1 mL of ammonia (B1221849) TS. An emerald green color develops.

-

Chloride Test: To 5 mL of a 1 in 50 solution of the sample, add 1 mL of dilute nitric acid and 1 mL of silver nitrate (B79036) TS. A white precipitate forms, which is soluble in an excess of ammonia TS.

Other Biological Activities

Beyond its antimalarial use, quinine exhibits other pharmacological effects. It acts as a potassium channel blocker and can inhibit monoamine oxidase (MAO).[10][11] These properties have led to its investigation for treating nocturnal leg cramps and certain cardiac arrhythmias.[1][8] It is also widely used as a flavoring agent, imparting the characteristic bitter taste to tonic water and other beverages.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Buchler GmbH [buchler-gmbh.com]

- 3. Quinine tested according to Ph Eur 6119-47-7 [sigmaaldrich.com]

- 4. (-)-Quinine hydrochloride dihydrate for synthesis | 6119-47-7 [sigmaaldrich.com]

- 5. This compound | 6119-47-7 [chemicalbook.com]

- 6. This compound, CAS No. 6119-47-7 | More Reference Substances | Phytochemicals | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. CAS 6119-47-7: this compound [cymitquimica.com]

- 9. fao.org [fao.org]

- 10. This compound - CAS-Number 6119-47-7 - Order from Chemodex [chemodex.com]

- 11. selleckchem.com [selleckchem.com]

Spectroscopic Profile of Quinine Hydrochloride Dihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine (B1679958) hydrochloride dihydrate, a crucial antimalarial agent and a common flavoring substance, possesses a complex molecular structure that gives rise to a unique spectroscopic fingerprint.[1] A thorough understanding of its spectroscopic properties is paramount for its identification, quantification, and quality control in pharmaceutical formulations and research applications. This technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of quinine hydrochloride dihydrate. Detailed experimental protocols are provided to aid in the replication of these analytical methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound is characterized by distinct absorption bands arising from electronic transitions within the quinoline (B57606) chromophore. The position and intensity of these bands are sensitive to the solvent environment.

Data Presentation

| Solvent System | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Phosphate Buffer (pH 7.4) | 331 | Not explicitly stated | [2] |

| 0.1 N Sulfuric Acid | 347.5 | ~5,700 (for Quinine Sulfate) | [3] |

| Acidic Solution | 250, 326, 346 | Not explicitly stated |

Note: The molar absorptivity for quinine sulfate (B86663) is provided as a close approximation for quinine hydrochloride in an acidic medium due to the structural similarity of the chromophore.

Experimental Protocol: UV-Vis Spectroscopy

A logical workflow for performing UV-Vis spectroscopy on this compound is outlined below.

References

Thermal Analysis of Quinine Hydrochloride Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal analysis of quinine (B1679958) hydrochloride dihydrate (C₂₀H₂₄N₂O₂·HCl·2H₂O), a crucial quality control and characterization process for this pharmaceutical compound. By employing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), one can elucidate the thermal stability, dehydration processes, and phase transitions of this hydrated salt.

Core Thermal Events: Dehydration and Decomposition

The thermal analysis of quinine hydrochloride dihydrate is primarily characterized by two significant events: the loss of its two molecules of water of hydration and the subsequent decomposition of the anhydrous quinine hydrochloride salt.

Dehydration: Upon heating, this compound releases its bound water molecules. This dehydration is observed as a weight loss in TGA and an endothermic event in DSC. The theoretical water content of the dihydrate is approximately 9.1%. Experimental results show a loss on drying to be in the range of 6% to 10% when heated to 105°C.[1] This event typically occurs at temperatures around 100°C to 123°C.[2]

Melting and Decomposition: Following dehydration, the anhydrous form of quinine hydrochloride undergoes further thermal events. There are some variations in the reported melting and decomposition temperatures, which can be influenced by factors such as heating rate and sample purity. Some studies report a melting point of approximately 123°C, while others indicate a melting event at a much higher temperature of 232°C, preceded by other thermal transitions at 142°C and 162°C.[3] Decomposition of the compound is reported to occur at approximately 245°C.[2]

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data obtained from the thermal analysis of this compound.

| Thermal Event | Technique | Temperature Range (°C) | Weight Loss (%) | Enthalpy (ΔH) | Observations |

| Dehydration | TGA | ~100 - 123 | 6 - 10 | - | Loss of two water molecules. |

| Dehydration | DSC | ~100 - 123 | - | Endothermic | Energy required to remove water of hydration. |

| Transition 1 | DSC | ~142 | - | Endothermic | Possible solid-solid phase transition.[3] |

| Transition 2 | DSC | ~162 | - | Endothermic | Further solid-solid phase transition.[3] |

| Melting | DSC | ~232 | - | Endothermic | Melting of the anhydrous form.[3] |

| Decomposition | TGA | > 200 | Significant | - | Onset of rapid weight loss.[2] |

| Decomposition | TGA/DSC | ~245 | - | Exothermic/Endothermic | Final decomposition of the molecule.[2] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate thermal analysis data.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and quantify the mass loss associated with the dehydration and decomposition of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of at least 300°C to ensure complete decomposition.

-

Heating Rate: A linear heating rate of 10°C/min is standard.

-

-

Data Analysis: Record the weight loss as a function of temperature. The dehydration step should be clearly visible as a distinct weight loss percentage, which can be compared to the theoretical value. The onset of decomposition is identified by the temperature at which significant and rapid weight loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes associated with dehydration and other phase transitions (e.g., melting, solid-solid transitions) of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan. Seal the pan, typically with a pinhole lid to allow for the escape of evolved water vapor during dehydration.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Reference: An empty, sealed DSC pan.

-

Temperature Program: Heat the sample from ambient temperature to approximately 250-300°C.

-

Heating Rate: A linear heating rate of 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks will indicate events such as dehydration and melting. The area under these peaks can be integrated to determine the enthalpy change (ΔH) for each transition.

Visualizing the Thermal Analysis Workflow

The logical flow of a comprehensive thermal analysis of this compound can be visualized as follows:

Caption: Workflow for Thermal Analysis of this compound.

Logical Relationship of Thermal Events

The sequence of thermal events for this compound upon heating follows a logical progression from the loss of water to the eventual breakdown of the molecule.

Caption: Sequence of Thermal Events for this compound.

References

A Historical Perspective on the Discovery and Use of Quinine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the discovery and use of quinine (B1679958), the first effective treatment for malaria. It details the journey from the traditional use of cinchona bark to the isolation of the active alkaloid, its chemical synthesis, and the elucidation of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the evolution of chemotherapy and the enduring legacy of this pivotal natural product.

From Traditional Remedy to Pure Alkaloid: A Historical Timeline

The story of quinine is a compelling narrative of ethnobotanical discovery, scientific inquiry, and colonial expansion. The timeline below highlights the key milestones in its journey from a traditional fever remedy to a cornerstone of modern medicine.

Caption: A timeline of the key events in the history of quinine.

Quantitative Data on Cinchona and Quinine

The following tables summarize key quantitative data related to the historical production and efficacy of cinchona and quinine.

Table 1: Historical Cinchona Bark Exports

| Year(s) | Exporting Region | Quantity (kilograms) | Notes |

| 1752-1796 | South America | > 8,500,000 | Estimated to involve the felling of around 11 million trees.[1] |

| 1891 | South America | ~9,071,847 | Imported by Europe in a single year.[1] |

| 1913 | Netherlands East Indies | - | Produced 97% of the total world production.[2] |

| 1930s | China (Yunnan) | - | Estimated annual demand of 100 tons of cinchona bark.[3] |

Table 2: Alkaloid Content in Different Cinchona Species

| Cinchona Species | Total Alkaloid Content (%) | Quinine Content (% of total alkaloids) | Notes |

| Cinchona succirubra | 5-7 | Varies | One of the species chosen for cultivation.[4][5] |

| Cinchona calisaya | 4-13 | High | Known for its high quinine content.[4][6][5] |

| Cinchona ledgeriana | 5-14 | 8-13 | High-yielding species cultivated by the Dutch in Java.[7][4][5] |

| Cinchona officinalis | Varies | Varies | The species first named by Linnaeus.[7] |

Table 3: Historical Clinical Efficacy of Quinine for Uncomplicated Malaria

| Study Period | Region | Quinine Regimen | Cure Rate (%) | Notes |

| 1866-1868 | - | Various alkaloids | - | One of the earliest clinical trials on 3,600 subjects evaluating the effectiveness of four Cinchona alkaloids.[8] |

| 1993-2005 | Various | 4.74 to 11.85 mg base/kg for 3-5 days | 100% | Cure rates reported at day 7 or 14. |

| Post-2008 | Various | 8 mg base/kg (q8h) for 7 days | 100% | Recommended dosage regimen. |

| - | Vietnam | 7 days monotherapy | 16% (recrudescence) | Shows the impact of emerging resistance. |

| - | Africa | 3-day regimens | Unacceptably high | Highlights the need for longer treatment courses in some regions.[9] |

Key Experimental Protocols

This section provides detailed methodologies for the landmark experiments in the history of quinine: its isolation from cinchona bark and its chemical synthesis.

Isolation of Quinine from Cinchona Bark (Pelletier and Caventou, 1820)

While the original 1820 publication by Pelletier and Caventou in Annales de Chimie et de Physique provides a descriptive account, a generalized acid-base extraction protocol based on their work and subsequent refinements is as follows:

Caption: Workflow for the isolation of quinine from Cinchona bark.

Detailed Steps:

-

Preparation of the Bark: Finely powder the dried bark of a high-quinine content Cinchona species (e.g., C. calisaya or C. ledgeriana).[8]

-

Acidic Extraction: Macerate the powdered bark in a dilute solution of a mineral acid, such as sulfuric acid. This protonates the nitrogen atoms in the alkaloid structures, forming water-soluble salts.

-

Removal of Solid Residue: Filter the acidic extract to separate the aqueous solution containing the alkaloid salts from the insoluble plant material.

-

Precipitation of Alkaloids: Neutralize the acidic filtrate with a base, such as calcium hydroxide or sodium carbonate. This deprotonates the alkaloids, causing them to precipitate out of the solution as a crude mixture.

-

Collection of Crude Alkaloids: Collect the precipitate by filtration and dry it.

-

Solvent Extraction: Dissolve the crude alkaloid mixture in an organic solvent in which quinine is soluble, such as ethanol (B145695) or diethyl ether.

-

Crystallization: Allow the solvent to evaporate slowly. Quinine sulfate, being less soluble, will crystallize out of the solution.

-

Purification: The purity of the quinine sulfate can be further enhanced by recrystallization from an appropriate solvent.

Formal Total Synthesis of Quinine (Woodward and Doering, 1944) and the Rabe-Kindler Conversion

The 1944 synthesis by Woodward and Doering was a "formal" synthesis as it produced quinotoxine, a compound that had been previously converted to quinine by Rabe and Kindler in 1918.[10] The workflow below outlines the key stages of this historic achievement.

Caption: Workflow of the formal total synthesis of quinine.

Detailed Steps of the Rabe-Kindler Conversion (1918):

-

Preparation of N-bromoquinotoxine: d-Quinotoxine is treated with a freshly prepared solution of sodium hypobromite. The resulting N-bromoquinotoxine is unstable and used immediately in the next step.

-

Cyclization to Quininone: The N-bromoquinotoxine is treated with a base, such as sodium ethoxide in ethanol, to induce cyclization and form quininone.

-

Reduction to Quinine: The quininone is then reduced using aluminum powder and sodium ethoxide in ethanol to yield quinine.

Mechanism of Action: A Signaling Pathway Perspective

The primary antimalarial activity of quinine is directed against the erythrocytic stage of the Plasmodium falciparum parasite. Quinine, a weak base, is believed to exert its effect by interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.

Caption: Quinine's mechanism of action in Plasmodium falciparum.

Elucidation of the Signaling Pathway:

-